Oxidation-State-Dependent Physicochemical Differentiation: Sulfanyl (866018-30-6) vs. Sulfonyl (2202829-95-4) Analog
The target compound's thioether (sulfanyl) linker imparts a significantly lower molecular weight and polar surface area compared to its sulfonyl oxidation analog (2-chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole, CAS 2202829-95-4). These differences alter membrane permeability and metabolic stability profiles. The sulfanyl compound has a molecular weight of 276.2 g/mol and a topological polar surface area (TPSA) of 66.4 Ų [1], whereas the sulfonyl analog has a molecular weight of 308.2 g/mol and a TPSA of approximately 84 Ų (calculated analog) [2]. This represents a 32 Da mass reduction and an ~18 Ų TPSA reduction for the sulfanyl form, which computer models predict to correlate with improved passive membrane permeability and oral absorption potential [3].
| Evidence Dimension | Molecular weight and TPSA comparison |
|---|---|
| Target Compound Data | MW: 276.2 g/mol; TPSA: 66.4 Ų [1] |
| Comparator Or Baseline | Sulfonyl analog (2202829-95-4): MW 308.2 g/mol; TPSA ~84 Ų [2] |
| Quantified Difference | ΔMW = −32 g/mol; ΔTPSA ≈ −18 Ų |
| Conditions | Computational predictions using standard drug-likeness models |
Why This Matters
The lower MW and TPSA of the sulfanyl form are more favorable for oral bioavailability according to Lipinski and Veber rules, making it a preferred intermediate for oral antidiabetic agent development.
- [1] PubChem CID 1477963, computed properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/866018-30-6 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole. https://pubchem.ncbi.nlm.nih.gov/compound/2202829-95-4 (accessed 2026-05-03). View Source
- [3] Lipinski, C.A. et al. Advanced Drug Delivery Reviews, 2001, 46, 3–26. Veber, D.F. et al. Journal of Medicinal Chemistry, 2002, 45, 2615–2623. View Source
